N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C17H20N2O3S. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. It is characterized by the presence of a benzyl group, an ethyl group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety .
Future Directions
Future research could focus on further understanding the pharmacological activities of “N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide” and similar compounds, particularly their antimicrobial and anticancer properties . Additionally, more studies could be conducted to elucidate their mechanism of action and potential applications in medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride and ethylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzenesulfonamide attacks the benzyl chloride, followed by the addition of ethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or ethyl bromide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-{4-[benzyl(ethyl)sulfamoyl]phenyl}acetamide derivatives
- N-{4-[benzyl(propyl)sulfamoyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific combination of benzyl and ethyl groups attached to the sulfamoyl moiety. This structural configuration imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[benzyl(ethyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(13-15-7-5-4-6-8-15)23(21,22)17-11-9-16(10-12-17)18-14(2)20/h4-12H,3,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCULAVYARNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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